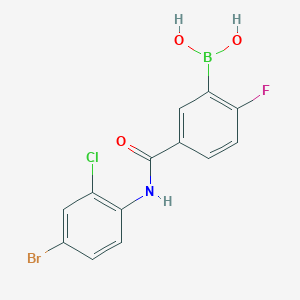

5-(4-Bromo-2-chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid

説明

This compound (CAS RN: Not explicitly provided; molecular formula: C₁₃H₉BBrClFNO₃; molecular weight: 372.38 g/mol) is a boronic acid derivative featuring a carbamoyl linker and halogenated aryl substituents. It is widely used in Suzuki-Miyaura cross-coupling reactions due to its boronic acid group, which facilitates bond formation with aryl halides in the presence of palladium catalysts . The 4-bromo-2-chlorophenylcarbamoyl moiety enhances electronic and steric effects, influencing reactivity and selectivity in synthetic applications .

特性

分子式 |

C13H9BBrClFNO3 |

|---|---|

分子量 |

372.38 g/mol |

IUPAC名 |

[5-[(4-bromo-2-chlorophenyl)carbamoyl]-2-fluorophenyl]boronic acid |

InChI |

InChI=1S/C13H9BBrClFNO3/c15-8-2-4-12(10(16)6-8)18-13(19)7-1-3-11(17)9(5-7)14(20)21/h1-6,20-21H,(H,18,19) |

InChIキー |

KKLAXOIRVWIYAZ-UHFFFAOYSA-N |

正規SMILES |

B(C1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)Br)Cl)F)(O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-2-chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction requires a palladium catalyst and a base, and it proceeds under mild conditions, making it suitable for the synthesis of complex molecules .

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process can be optimized to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

化学反応の分析

Types of Reactions

5-(4-Bromo-2-chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while reduction may produce boranes or borohydrides. Substitution reactions can result in a variety of functionalized derivatives .

科学的研究の応用

5-(4-Bromo-2-chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid has several scientific research applications:

作用機序

The mechanism of action of 5-(4-Bromo-2-chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid involves its ability to form covalent bonds with diols and other nucleophiles. This interaction can inhibit the activity of enzymes that rely on diol-containing cofactors or substrates. The compound’s boronic acid moiety is particularly effective in binding to serine proteases and other enzymes, making it a valuable tool in biochemical research .

類似化合物との比較

Positional Isomers

Key Compounds :

- 5-(4-Bromo-2-chlorophenylcarbamoyl)-3-fluorobenzeneboronic acid (H54869): Same molecular formula (C₁₃H₉BBrClFNO₃) but with fluorine at the meta position on the benzene ring.

- 4-(4-Bromo-2-chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid (H55654): Fluorine at the para position relative to the boronic acid group. This isomer may exhibit distinct electronic effects due to the electron-withdrawing fluorine’s proximity to the reactive boronic acid site .

Halogen-Substituted Analogues

Key Compounds :

- 5-(4-Bromo-2-fluorophenylcarbamoyl)-2-chlorobenzeneboronic acid (H54070): Swaps chlorine and fluorine positions on the phenylcarbamoyl group (C₁₃H₉BBrClFNO₃). The electron-withdrawing fluorine at the ortho position increases the electrophilicity of the aryl halide, enhancing cross-coupling efficiency compared to the target compound .

- 5-(2,6-Dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid (H54209): Replaces bromine with chlorine, resulting in a dichloro-substituted phenyl group (C₁₃H₉BCl₂FNO₃). The increased chlorine content raises lipophilicity (logP ≈ 3.2) but may reduce electronic diversity in catalytic systems .

Functional Group Variations

Key Compounds :

- 5-(Cyclohexylcarbamoyl)-2-fluorobenzeneboronic acid (CAS 874289-44-8): Replaces the halogenated aryl group with a cyclohexylcarbamoyl moiety (C₁₃H₁₇BFNO₃). The bulky cyclohexyl group introduces significant steric hindrance, slowing reaction kinetics but improving selectivity in sterically demanding couplings .

- (4-Bromo-2-chlorophenyl)boronic acid (CAS 1046861-20-4): Lacks the carbamoyl linker (C₆H₅BBrClO₂). The absence of the carbamoyl group simplifies the structure but reduces versatility in forming amide-based conjugates .

Nitro-Substituted Derivatives

Key Compounds :

- 5-(4-Bromo-2-nitrophenylcarbamoyl)-2-fluorobenzeneboronic acid (H54016): Incorporates a nitro group (C₁₃H₉BBrFN₂O₅). The nitro group strongly withdraws electrons, reducing the aryl halide’s reactivity in cross-coupling.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。